tert-butyl N-(1-cyclopropyl-4-oxocyclohexyl)carbamate
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Overview
Description
tert-butyl N-(1-cyclopropyl-4-oxocyclohexyl)carbamate: is a chemical compound with the molecular formula C14H23NO3. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a cyclohexyl ring substituted with a cyclopropyl group and a tert-butyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-cyclopropyl-4-oxocyclohexyl)carbamate typically involves the reaction of a cyclohexanone derivative with tert-butyl isocyanate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the carbamate bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-(1-cyclopropyl-4-oxocyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols are typically formed.
Substitution: The products depend on the nucleophile used but may include various substituted carbamates.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(1-cyclopropyl-4-oxocyclohexyl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of carbamate derivatives on biological systems. It may serve as a model compound for investigating enzyme inhibition or protein binding .
Medicine: In medicinal chemistry, this compound may be explored for its potential pharmacological properties. Carbamate derivatives are known to exhibit various biological activities, including anti-inflammatory and antitumor effects .
Industry: In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-butyl N-(1-cyclopropyl-4-oxocyclohexyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific enzyme targeted .
Comparison with Similar Compounds
- tert-butyl N-(4-oxocyclohexyl)carbamate
- tert-butyl methyl(4-oxocyclohexyl)carbamate
- tert-Butyl ((4-oxocyclohexyl)methyl)carbamate
Uniqueness: tert-butyl N-(1-cyclopropyl-4-oxocyclohexyl)carbamate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it different from other similar compounds that lack the cyclopropyl substitution. The cyclopropyl group can influence the compound’s reactivity and interaction with biological targets, potentially leading to unique biological activities .
Properties
Molecular Formula |
C14H23NO3 |
---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
tert-butyl N-(1-cyclopropyl-4-oxocyclohexyl)carbamate |
InChI |
InChI=1S/C14H23NO3/c1-13(2,3)18-12(17)15-14(10-4-5-10)8-6-11(16)7-9-14/h10H,4-9H2,1-3H3,(H,15,17) |
InChI Key |
IJSVKHBNQBCAIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC(=O)CC1)C2CC2 |
Origin of Product |
United States |
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